trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride
Overview
Description
trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a dihydrobenzo dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced into the cyclohexyl ring.
Formation of the dihydrobenzo dioxine moiety: This can be synthesized through a series of condensation reactions.
Coupling of the cyclohexyl and dihydrobenzo dioxine moieties: This step typically involves amide bond formation under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-N,N’-Dimethylcyclohexane-1,2-diamine: A related compound with similar structural features.
N,N-Dimethylcyclohexylamine: Another compound with a cyclohexyl ring and dimethylamino group.
Uniqueness
trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-19(2)14-6-4-5-7-15(14)20(3)18(21)13-8-9-16-17(12-13)23-11-10-22-16;/h8-9,12,14-15H,4-7,10-11H2,1-3H3;1H/t14-,15-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJGQDTEWZSLN-CTHHTMFSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342950 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2749619-09-6 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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